molecular formula C10H11ClFNO B1521105 3-(2-Chloro-4-fluorophenoxy)pyrrolidine CAS No. 946726-66-5

3-(2-Chloro-4-fluorophenoxy)pyrrolidine

Cat. No.: B1521105
CAS No.: 946726-66-5
M. Wt: 215.65 g/mol
InChI Key: XHMHTNULNLTTSJ-UHFFFAOYSA-N
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Description

“3-(2-Chloro-4-fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H11ClFNO. It has a molecular weight of 215.65 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, often involves reactions of primary amines with diols . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides has also been reported .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 .

Scientific Research Applications

Novel Heterocycle Synthesis and Characterization

Murthy et al. (2017) explored the synthesis and characterization of a molecule similar in structure to 3-(2-Chloro-4-fluorophenoxy)pyrrolidine, focusing on its potential for non-linear optical applications and stability in non-linear optical materials due to its hyper-conjugative interactions and charge delocalization. This study lays groundwork for the development of materials with enhanced optical properties (Murthy et al., 2017).

Chemosensing Applications

The development of fluorescent chemosensors for metal ions is another significant area of application. Maity et al. (2018) synthesized fluorophores based on the pyrrolo[3,4-c]pyridine moiety, demonstrating high selectivity for Fe3+/Fe2+ cations, showing the compound's utility in selective metal ion detection and imaging within living cells (Maity et al., 2018).

Molecular Docking and Kinase Inhibition Studies

Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on derivatives of a structure similar to this compound for their role as c-Met kinase inhibitors, highlighting the compound's relevance in therapeutic applications, specifically targeting cancer (Caballero et al., 2011).

Environmental Sensing and Material Science

In the realm of environmental sensing and material science, Yang et al. (2013) demonstrated the use of heteroatom-containing organic fluorophores for the development of fluorescent pH sensors. The study showcases the potential of compounds related to this compound in constructing sensors that can detect changes in pH, which could be applied in various environmental and biological contexts (Yang et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “3-(3-Chloro-4-fluorophenoxy)pyrrolidine”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

3-(2-chloro-4-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMHTNULNLTTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663053
Record name 3-(2-Chloro-4-fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946726-66-5
Record name 3-(2-Chloro-4-fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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